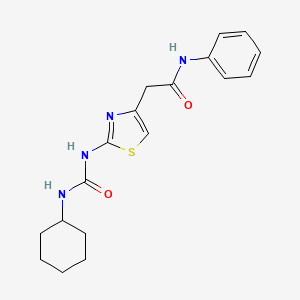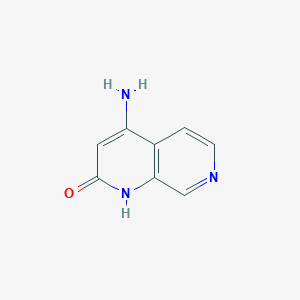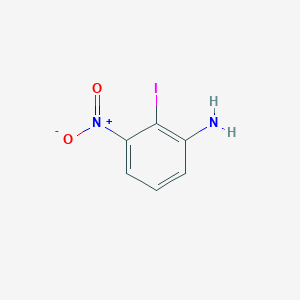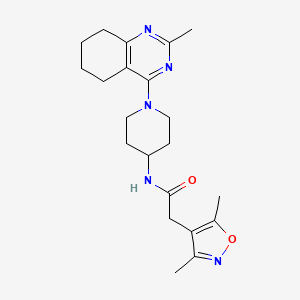
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-phenylacetamide is a heterocyclic compound that is presumed to have biological activity due to its structural features. Heterocyclic compounds with thiazole rings are known to exhibit a range of biological activities, including antitumor properties. The presence of the ureido and phenylacetamide groups may further contribute to the compound's potential for biological interactions.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been reported using various starting materials and synthetic pathways. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate produced a key precursor, 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which was then used to synthesize different heterocyclic derivatives, including those with thiazole rings . The synthetic procedures often involve one-pot reactions under mild conditions, which could be advantageous for the synthesis of 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-phenylacetamide.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using analytical and spectral studies, including single-crystal X-ray data . These studies provide insights into the arrangement of atoms within the molecule and the overall geometry, which are crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of similar N-phenylacetamide derivatives has been explored in various chemical reactions. For example, 2-azido-N-phenylacetamides underwent cyclization reactions to yield different products depending on the substituents attached to the phenyl ring . The reactivity of the thiazole ring and the adjacent functional groups in 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-phenylacetamide would likely follow similar principles, with the potential for cyclization and other transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide have been characterized using various techniques, including FT-IR, UV–Vis, NMR, and X-ray diffraction . These properties are influenced by the compound's molecular structure and can affect its solubility, stability, and interaction with biological systems. Theoretical computations, such as density functional theory (DFT), can provide additional insights into the chemical activity descriptors and charge transfer properties .
Applications De Recherche Scientifique
Design and Pharmacological Evaluation
Research on compounds closely related to "2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-phenylacetamide" demonstrates significant advancements in the design and pharmacological evaluation of glutaminase inhibitors. For instance, analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) have been synthesized and evaluated for their ability to inhibit kidney-type glutaminase (GLS). These analogs, including one with improved solubility and potency against human lymphoma B cells, highlight the potential for structurally related compounds to contribute to cancer therapy (Shukla et al., 2012).
Antimicrobial and Antioxidant Activities
Further research into 4-arylacetamido-2-aminothiazoles synthesized from ω-bromoacetoacetanilides and thiourea has revealed their specificity towards Gram-positive bacteria, with notable antimicrobial and moderate antioxidant activities. This suggests a promising avenue for the development of new antibiotics and antioxidants based on modifications of the thiazole ring (M. V. et al., 2015).
Synthesis and Biological Evaluation
The synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as building blocks has also been explored. These compounds, through a series of chemical reactions, have been studied for their analytical, spectral, and potential biological activities, highlighting the versatility of thiazole and acetamide derivatives in synthesizing biologically active molecules (Janardhan et al., 2014).
Antibacterial Activities
The design and synthesis of new N-phenylacetamide derivatives containing 4-arylthiazole moieties have been evaluated for their antibacterial activities against various bacteria. This research not only demonstrates the antibacterial potential of these compounds but also their mechanism of action, such as causing cell membrane rupture, indicating their potential as leads in designing novel antibacterial agents (Lu et al., 2020).
Propriétés
IUPAC Name |
2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c23-16(19-13-7-3-1-4-8-13)11-15-12-25-18(21-15)22-17(24)20-14-9-5-2-6-10-14/h1,3-4,7-8,12,14H,2,5-6,9-11H2,(H,19,23)(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQCSOSGBRKYEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]acetate](/img/structure/B2514665.png)



![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2514672.png)
![3-methyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2514673.png)

![N-({imidazo[1,2-a]pyrazin-3-yl}methyl)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2514675.png)
![tert-Butyl 4-[3-(3-methoxyphenyl)ureido]piperidine-1-carboxylate](/img/structure/B2514676.png)
![N-(3,4-dichlorophenyl)[4-hydroxy-6-methyl-2-oxo-1-(oxolan-2-ylmethyl)(3-hydrop yridyl)]carboxamide](/img/structure/B2514677.png)



![Ethyl 2-[4-(7-methoxybenzo[d]furan-2-yl)-7-methyl-2-oxochromen-6-yloxy]acetate](/img/structure/B2514686.png)